![molecular formula C13H8N4O4 B1284484 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine CAS No. 904816-56-4](/img/structure/B1284484.png)
2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine
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Overview
Description
“2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” is a complex organic compound that contains several functional groups and rings, including a benzodioxol group, a nitro group, an imidazole ring, and a pyrimidine ring . It is part of the larger family of imidazole-containing compounds, which are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds, including “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine”, often involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been developed .Molecular Structure Analysis
The molecular structure of “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” is characterized by a total of 32 bonds, including 24 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 nitro group (aromatic), 2 ethers (aromatic), 1 Imidazole, and 1 Pyrimidine .Scientific Research Applications
Anticancer Applications
Compounds with a similar structure to “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” have been designed and synthesized for their anticancer activity . These compounds have shown promising results against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Cell Cycle Arrest
Further mechanistic studies have revealed that these compounds can cause cell cycle arrest at the S phase . This means they can stop the division of cancer cells, thereby inhibiting the growth of the cancer.
Induction of Apoptosis
In addition to causing cell cycle arrest, these compounds have also been found to induce apoptosis in cancer cells . Apoptosis is a process of programmed cell death, which means these compounds can cause cancer cells to self-destruct.
Flavoring Substance in Food
Although not directly related to “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine”, similar compounds have been used as flavoring substances in specific categories of food .
Treatment of Rheumatic Diseases
Compounds with a similar structure have been used for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis . These are conditions that affect the joints and muscles.
Synthesis of Other Compounds
The structure of “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” can serve as a template for the synthesis of other compounds . This can be useful in the development of new drugs or substances with desired properties.
Future Directions
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds have been known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities .
Action Environment
The amphoteric nature of imidazole (it shows both acidic and basic properties) suggests that its activity could potentially be influenced by the ph of its environment .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c18-17(19)12-11(15-13-14-4-1-5-16(12)13)8-2-3-9-10(6-8)21-7-20-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVQPOIUCMKICV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587707 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
904816-56-4 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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